molecular formula C19H21N3O4 B444894 1-(2-METHOXYBENZOYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE

1-(2-METHOXYBENZOYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE

Cat. No.: B444894
M. Wt: 355.4g/mol
InChI Key: SNIQBFQFFDQBKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-METHOXYBENZOYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE is a complex organic compound that features a methoxyphenyl group, a nitrobenzyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHOXYBENZOYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the nitrobenzyl group through a nucleophilic substitution reaction. The final step involves the attachment of the methoxyphenyl group via a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-METHOXYBENZOYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The methoxy group can be demethylated to form a phenol derivative.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of phenol derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(2-METHOXYBENZOYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-METHOXYBENZOYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine ring can bind to receptors or enzymes, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Similar in structure but lacks the piperazine ring and nitrobenzyl group.

    2-(4-Methoxyphenyl)ethylamine: Similar in structure but lacks the nitrobenzyl group.

    4-Nitrophenethylamine: Similar in structure but lacks the methoxyphenyl group.

Uniqueness

1-(2-METHOXYBENZOYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the piperazine ring enhances its potential as a ligand for receptor binding, while the nitrobenzyl group provides a site for further chemical modification.

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4g/mol

IUPAC Name

(2-methoxyphenyl)-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C19H21N3O4/c1-26-18-9-5-3-7-16(18)19(23)21-12-10-20(11-13-21)14-15-6-2-4-8-17(15)22(24)25/h2-9H,10-14H2,1H3

InChI Key

SNIQBFQFFDQBKX-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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